N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide
Overview
Description
N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.154. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Properties
Research studies have demonstrated the potential of compounds related to N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide in the development of anticonvulsant drugs. For instance, a study on the anticonvulsant enaminone E139 showed that it suppresses epileptiform activity in rat hippocampal slices, suggesting its utility in treating seizure disorders (Ananthalakshmi et al., 2007). Another study highlighted the concentration-dependent effects of methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate on neuronal excitability in vitro, indicating its direct influence on action potential firing and suggesting therapeutic implications for enaminones as anticonvulsants (Ananthalakshmi, Edafiogho, & Kombian, 2006).
Structural Analysis
X-ray crystallography and theoretical studies have been conducted to establish the structure of related compounds and their energetically preferred conformations, contributing to a deeper understanding of their biological activity. For example, the structure of methyl 4-(4′-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate (E139) was determined to be crucial for its anticonvulsant properties, providing insights into the design of new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).
Synthetic Applications
Compounds with structural similarities to this compound have been explored for their synthetic utility in creating novel chemical entities. For example, a study on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlighted the development of methods for functionalizing alkanes to form N-alkyl products, demonstrating the versatility of these reactions in synthetic chemistry (Tran, Li, Driess, & Hartwig, 2014).
Mechanism of Action
Target of Action
The primary target of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . PfDHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Inhibiting this enzyme deprives the parasite of the essential pyrimidine nucleotides, thus preventing its growth and proliferation .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWWAOICRNOKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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